Bienvenue dans la boutique en ligne BenchChem!

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide

medicinal chemistry structure-activity relationship physicochemical property differentiation

A fragment-compliant (MW 223.28, <300 Da) tetrahydropyrano[4,3-c]pyrazole building block with a minimalist propionamide pharmacophore. The defined N(1)-methyl eliminates tautomeric ambiguity, ensuring clean SAR interpretation. Positions as a baseline aliphatic amide within an accessible analog matrix (cyclobutane, furan, pentanamide, aryl acetamide variants catalogued). Documented scaffold engagement across kinases, androgen receptors, and COX-2 supports chemical probe initiation. Also suited as an RP-HPLC reference standard (UV λmax ~220–260 nm). Critically, no published bioactivity data exists for this specific compound—mandatory lot-specific characterization verification before use.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 1797307-95-9
Cat. No. B2723752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide
CAS1797307-95-9
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCCC(=O)NCC1=NN(C2=C1COCC2)C
InChIInChI=1S/C11H17N3O2/c1-3-11(15)12-6-9-8-7-16-5-4-10(8)14(2)13-9/h3-7H2,1-2H3,(H,12,15)
InChIKeyNSRGUZITVDNMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide (CAS 1797307-95-9): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide (CAS 1797307-95-9) is a synthetic small molecule (C₁₁H₁₇N₃O₂, MW 223.28 g/mol) built on a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole bicyclic scaffold bearing an N(1)-methyl substituent and a C(3)-methylpropionamide side chain. The tetrahydropyrano[4,3-c]pyrazole core is a recognized privileged scaffold in medicinal chemistry, with literature precedence for anti-inflammatory, kinase-inhibitory, and anticancer activities . This compound is commercially catalogued as a research-grade screening compound or synthetic building block. Critically, no primary research papers, patents, or publicly accessible bioassay data specifically indexed to this compound were identified in comprehensive literature and database searches, representing a significant evidence gap that procurement decisions must account for.

Why In-Class Tetrahydropyrano[4,3-c]pyrazole Analogs Cannot Be Interchanged with N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide


Within the tetrahydropyrano[4,3-c]pyrazole chemotype, even modest variations in the C(3)-amide substituent produce structurally distinct chemical entities with divergent physicochemical profiles—hydrogen bond donor/acceptor topology, lipophilicity, and steric bulk—that directly influence target engagement, selectivity, and pharmacokinetic behavior. Published structure-activity relationship (SAR) data for this scaffold class confirm that C(3) substitution modulates biological activity by orders of magnitude: for example, 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide derivatives display androgen receptor binding affinities as low as Ki = 14 nM , while indolyl-substituted variants exhibit anticancer IC₅₀ values spanning 0.39–0.48 µM . Because N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide itself has no published quantitative bioactivity data, its specific differentiation from close analogs rests on structural and physicochemical comparison rather than demonstrated biological superiority. Researchers must verify lot-specific characterization data (purity, identity) from the supplier before use.

Quantitative Differentiation Evidence for N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide vs. Closest Structural Analogs


Amide Side-Chain Steric and Lipophilic Profile: Propionamide (C2) vs. Cyclobutanecarboxamide (C4 Cyclic) and Pentanamide (C4 Linear) Analogs

The target compound bears a linear propionamide side chain (–NH–CO–CH₂CH₃, total C2 extension), contrasting with bulkier or more rigid amide variants in the same series. The closest catalogued analogs include N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1797340-73-8, MW 249.31, cyclobutane ring) and N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide (C4 linear, MW 237.30) . The propionamide substituent provides a minimal steric footprint and moderate lipophilicity (clogP estimated ~0.8–1.2) that is intermediate between the even smaller acetamide analogs and the larger pentanamide/cyclobutanecarboxamide variants. This differentiation is measurable via calculated or experimental logP, topological polar surface area (tPSA), and number of rotatable bonds.

medicinal chemistry structure-activity relationship physicochemical property differentiation

Hydrogen Bond Donor/Acceptor Topology: Propionamide vs. Sulfonamide and Furan-Carboxamide Analogs

The propionamide group presents one H-bond donor (–NH–) and one H-bond acceptor (C=O) at the C(3) side-chain terminus. This contrasts with two alternative chemotypes in the same chemical cluster: the sulfonamide series, e.g., N-[(1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]-1-butanesulfonamide (C₁₂H₂₁N₃O₃S, MW 287.38), which incorporates two S=O acceptors and altered H-bond geometry , and heteroaryl amides such as N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide, which extends the π-system through a furan ring . Amide vs. sulfonamide connectivity fundamentally alters the pKa of the exchangeable proton and the spatial orientation of H-bond vectors, which are critical determinants of target protein complementarity.

hydrogen bonding target engagement molecular recognition

Class-Level Biological Activity of the Tetrahydropyrano[4,3-c]pyrazole Scaffold: Anti-Inflammatory and Kinase Inhibitory Potential

Although no specific bioactivity data exist for the target compound itself, the tetrahydropyrano[4,3-c]pyrazole scaffold has demonstrated quantifiable activity in multiple target classes. Key precedents include: (a) androgen receptor (AR) binding: a 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide derivative (BDBM309995) exhibited Ki = 14 nM for human AR in cytosolic lysates from castrated rat ventral prostate ; (b) anticancer activity: indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives showed IC₅₀ = 0.391–0.476 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming 5-FU ; (c) COX-2 inhibition: 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been reported with COX-2 IC₅₀ values of 0.034–0.052 µM . These data establish the scaffold's capacity for potent target engagement, but cannot be directly extrapolated to the specific propionamide derivative.

COX-2 inhibition kinase inhibition androgen receptor modulation

N(1)-Methyl Substitution: Differentiation from N(1)-Unsubstituted and N(1)-Ethyl Tetrahydropyrano[4,3-c]pyrazole Analogs

The N(1)-methyl group on the pyrazole ring is a key structural differentiator within the tetrahydropyrano[4,3-c]pyrazole family. The target compound's N(1)-methyl substituent distinguishes it from: (a) N(1)-unsubstituted analogs, such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 518990-20-0) , and (b) N(1)-ethyl analogs, such as 1-ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 2098051-14-8) . The N(1)-methyl group eliminates the tautomeric ambiguity of the unsubstituted pyrazole N–H (which can exist as two tautomers, complicating SAR interpretation), while providing a smaller steric profile and likely higher metabolic stability than the N(1)-ethyl variant (which introduces an additional site for CYP450-mediated oxidation).

N-alkyl substitution metabolic stability CYP450 liability

Propionamide as a Minimalist Amide Building Block: Comparison with Bulkier Amide Derivatives in the Same Chemical Cluster

Compared to analogs bearing aromatic or heteroaromatic amide substituents—such as N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide (C₁₄H₁₇N₃O₂S, MW 291.38) and 2-(2-chlorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide (CAS 1798029-08-9) —the propionamide derivative offers the smallest possible aliphatic amide beyond acetamide at this position. Minimalist substituents are preferred in fragment-based drug discovery (FBDD) and chemical probe development because they maximize ligand efficiency (LE) and reduce confounding off-target interactions associated with extended aromatic or lipophilic groups.

synthetic building block fragment-based drug discovery chemical probe development

Recommended Research and Procurement Application Scenarios for N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide (CAS 1797307-95-9)


Fragment-Based Drug Discovery (FBDD) Library Member for Target Screening

With a molecular weight of 223.28 g/mol (below the 300 Da Rule-of-Three threshold) and a minimalist propionamide pharmacophore, this compound is structurally well-suited as a fragment library entry. The tetrahydropyrano[4,3-c]pyrazole scaffold has demonstrated engagement with diverse target classes including kinases, androgen receptors, and COX-2 . Its low complexity and defined N(1)-methyl substitution eliminate tautomeric ambiguity, facilitating clean SAR interpretation in primary fragment screens.

Synthetic Building Block for Parallel Amide Library Synthesis

The C(3)-methylpropionamide motif serves as a baseline aliphatic amide against which systematic variation can be explored. Close analogs with cyclobutanecarboxamide (CAS 1797340-73-8), furan-2-carboxamide, pentanamide, and aryl acetamide substituents have been catalogued , enabling a structurally coherent matrix synthesis for medicinal chemistry SAR exploration. The propionamide derivative's intermediate lipophilicity (estimated clogP ~0.8–1.2) positions it as a reference point for assessing the impact of increased or decreased lipophilicity on target affinity and selectivity.

Chemical Probe Precursor Requiring On-Target Profiling Against Kinase and Nuclear Receptor Panels

Given the scaffold's published activity against kinases (IC₅₀ = 23 nM for certain tyrosine kinases) and nuclear receptors (androgen receptor Ki = 14 nM for a related carboxamide analog) , this compound may serve as a starting point for chemical probe development. Users should prioritize broad-panel kinase profiling and nuclear receptor counter-screening to establish selectivity relative to the scaffold's known target space. The propionamide side chain may confer a selectivity profile distinct from bulkier or more polar amide variants.

Physicochemical Reference Standard for Chromatographic Method Development

With moderate estimated lipophilicity and a well-defined chromophore (pyrazole ring, UV λmax ~220–260 nm), this compound can function as a reference standard for RP-HPLC method development and logP/logD determination in tetrahydropyrano[4,3-c]pyrazole screening libraries. Its retention behavior can be used to calibrate chromatographic systems for the broader chemical series, and its amide functional group provides a convenient UV and MS (ESI+) detection handle for quantitative analysis.

Quote Request

Request a Quote for N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.